N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
The compound features a thienopyrimidinone core substituted at position 7 with a 4-methylphenyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety. Its design likely aims to optimize physicochemical properties and target binding through strategic substitution patterns.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-19-7-5-4-6-18(19)25-20(27)12-26-14-24-21-17(13-30-22(21)23(26)28)16-10-8-15(2)9-11-16/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGIYXLTSZVCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.59 g/mol. The compound features a thienopyrimidine core, which is known for various bioactive properties.
Preliminary studies suggest that the biological activity of this compound may be attributed to several key mechanisms:
- Inhibition of Enzymatic Pathways : The thienopyrimidine scaffold often interacts with specific enzymes involved in cancer proliferation and other pathological conditions. For example, compounds with similar structures have been shown to inhibit kinases such as MEK1/2, which are crucial in signaling pathways related to cell growth and survival .
- Antimicrobial Activity : Research indicates that thienopyrimidine derivatives can exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound may also possess anticancer activity through the modulation of cellular pathways involved in tumor growth. In vitro studies have shown that thienopyrimidine derivatives can induce apoptosis in cancer cell lines by activating caspases and other apoptotic markers .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Targeting MEK1/2 pathways |
Case Studies
- Antimicrobial Evaluation : A study conducted on related thienopyrimidine compounds indicated significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth.
- Cancer Cell Line Studies : In vitro experiments using cancer cell lines have shown that derivatives of thienopyrimidine can effectively reduce cell viability. For instance, a derivative demonstrated a half-maximal inhibitory concentration (IC50) in the low micromolar range against several cancer types, indicating potent anticancer properties.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
Key Differences and Implications
Substituent Effects on Pharmacokinetics
- Electron-Withdrawing Groups : Fluorine () and trifluoromethoxy () substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets . The target compound’s 4-methylphenyl group offers steric bulk without significant electronic effects.
Structure-Activity Relationship (SAR) Insights
- Position 7 Substitution : Aryl groups (phenyl, 4-methylphenyl, 4-fluorophenyl) at position 7 are critical for scaffold stability and target engagement. Methyl groups may favor π-π stacking, while halogens enhance dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
